2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine
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Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methoxy group and a difluoropiperidinyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine typically involves the reaction of 4,4-difluoropiperidine with a suitable pyrazine derivative under controlled conditions. One common method includes:
Starting Materials: 4,4-Difluoropiperidine and 6-methoxypyrazine.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are commonly used.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors can also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidinyl group can enhance binding affinity and specificity, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)aniline
- 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
- 2-(4,4-Difluoropiperidin-1-yl)pyrimidine
Uniqueness
2-(4,4-Difluoropiperidin-1-yl)-6-methoxypyrazine stands out due to its unique combination of a pyrazine ring with a methoxy group and a difluoropiperidinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13F2N3O |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-methoxypyrazine |
InChI |
InChI=1S/C10H13F2N3O/c1-16-9-7-13-6-8(14-9)15-4-2-10(11,12)3-5-15/h6-7H,2-5H2,1H3 |
InChI Key |
DSZGSACYLWSKRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN=C1)N2CCC(CC2)(F)F |
Origin of Product |
United States |
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